molecular formula C13H17F3N2O B1322668 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline CAS No. 325457-64-5

4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline

Cat. No.: B1322668
CAS No.: 325457-64-5
M. Wt: 274.28 g/mol
InChI Key: FYCJYWMLKZJUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline is a fluorinated aromatic amine featuring a trifluoromethyl (-CF₃) group at the 3-position and a 1-methylpiperidin-4-yloxy substituent at the 4-position of the aniline ring. Its molecular formula is C₁₃H₁₅F₃N₂O, with a molecular weight of 272.26 g/mol. This compound is notable in medicinal chemistry for its role as a key intermediate in synthesizing protein kinase inhibitors, such as PfPK6 inhibitors targeting Plasmodium falciparum . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidinyloxy moiety contributes to steric bulk and basicity, influencing receptor binding.

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)oxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-18-6-4-10(5-7-18)19-12-3-2-9(17)8-11(12)13(14,15)16/h2-3,8,10H,4-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCJYWMLKZJUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623317
Record name 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325457-64-5
Record name 4-[(1-Methyl-4-piperidinyl)oxy]-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325457-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, 4-nitroaniline, undergoes nitration to introduce the nitro group.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as palladium on activated charcoal in the presence of hydrogen.

    Substitution: The amine group is then reacted with 1-methylpiperidine in the presence of a suitable base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on activated charcoal is commonly used.

    Substitution: Bases such as potassium carbonate or sodium hydride are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Chemical Formula : C13_{13}H17_{17}F3_3N2_2O
  • Molecular Weight : 292.29 g/mol
  • CAS Number : 325457-64-5

The trifluoromethyl group enhances the compound's lipophilicity, which is beneficial for drug development.

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds similar to 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline are being investigated for their anticancer properties. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making it a valuable component in the design of novel anticancer agents .

Neuropharmacology : The presence of the piperidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in treating neurological disorders like depression and anxiety .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

Synthesis of Heterocycles : It can be utilized to synthesize various heterocyclic compounds, which are essential in pharmaceuticals. For example, it has been used in the synthesis of substituted quinolines and benzodiazepines, which exhibit a range of biological activities .

Reagent in Coupling Reactions : The compound can act as a reagent in coupling reactions, facilitating the formation of amide bonds, which are crucial in drug development .

Case Study 1: Antitumor Activity

A study evaluated the efficacy of a related compound in inhibiting tumor growth in vitro and in vivo models. The results indicated that compounds containing the trifluoromethyl group demonstrated enhanced potency against various cancer cell lines, suggesting that this compound may have similar effects .

Case Study 2: Neurotransmitter Modulation

In another research project, derivatives of this compound were tested for their ability to modulate serotonin receptors. The findings showed promising results in reducing anxiety-like behavior in animal models, highlighting its potential as a therapeutic agent for anxiety disorders .

Mechanism of Action

The mechanism of action of 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylpiperidinyl group can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline C₁₃H₁₅F₃N₂O 272.26 -CF₃ (3-position)
-O-(1-methylpiperidin-4-yl) (4-position)
High lipophilicity; used in kinase inhibitor synthesis
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline C₁₃H₁₈F₃N₃ 273.30 -CF₃ (3-position)
-(CH₂)-(4-methylpiperazinyl) (4-position)
Enhanced solubility due to basic piperazine; pharmaceutical intermediate
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline C₁₂H₁₇N₂O₂S 269.34 -SO₂-(3-methylpiperidinyl) (4-position) Electron-withdrawing sulfonyl group; potential protease inhibition
4-((1-Methylpiperidin-4-yl)oxy)aniline C₁₂H₁₇N₂O 217.28 -O-(1-methylpiperidin-4-yl) (4-position) Lacks -CF₃; reduced metabolic stability
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline C₁₃H₁₉N₂O₂ 247.30 -OCH₃ (2-position)
-O-(1-methylpiperidin-4-yl) (4-position)
Methoxy group increases steric hindrance

Key Differences and Implications

Trifluoromethyl (-CF₃) vs. Non-Fluorinated Analogs The -CF₃ group in the target compound enhances electron-withdrawing effects, stabilizing the aromatic ring and increasing resistance to oxidative metabolism compared to non-fluorinated analogs like 4-((1-methylpiperidin-4-yl)oxy)aniline . This property is critical for improving pharmacokinetic profiles in drug candidates.

Piperidinyloxy vs. Piperazinylmethyl Substituents

  • Replacing the piperidinyloxy group with a 4-methylpiperazinylmethyl moiety (as in 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline ) introduces a secondary amine, increasing basicity and water solubility. This modification is advantageous for improving oral bioavailability .

Sulfonyl vs. Ether Linkages The sulfonyl group in 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline creates a stronger electron-withdrawing effect than the ether linkage in the target compound.

Substituent Position and Steric Effects

  • 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline introduces a methoxy group at the 2-position, increasing steric hindrance. This may reduce off-target interactions but could also limit access to hydrophobic binding pockets in enzymes .

Biological Activity

4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline, with the chemical formula C13_{13}H17_{17}F3_3N2_2O, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that derivatives of aniline compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that modifications in the aniline structure can enhance binding affinity to targets such as the epidermal growth factor receptor (EGFR), which is crucial in cancer progression.

CompoundCell LineIC50_{50} (µM)
4-[...]-3-(CF3_3)-anilineMCF7 (breast cancer)5.2
4-[...]-3-(CF3_3)-anilineA549 (lung cancer)7.8

The compound showed promising results with lower IC50_{50} values compared to standard drugs like gefitinib and lapatinib, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases associated with tumor growth. For instance, it has been shown to interfere with the phosphorylation process in EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Study on EGFR Inhibition

In a comparative study involving various aniline derivatives, this compound was evaluated for its ability to inhibit EGFR. The study found that this compound exhibited a unique binding mode that enhanced its inhibitory capacity compared to other tested analogs. The results indicated a significant reduction in cell viability in treated groups versus controls, highlighting the compound's potential as a targeted therapy for cancers driven by EGFR mutations .

Anti-inflammatory Properties

Another aspect of research focused on the anti-inflammatory properties of this compound. It was observed that it could modulate inflammatory responses by inhibiting pro-inflammatory cytokines in vitro. This suggests that beyond anticancer properties, it may also have therapeutic applications in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline?

Methodological Answer:
The synthesis typically involves coupling 3-(trifluoromethyl)-4-nitroaniline with 1-methylpiperidin-4-ol under nucleophilic aromatic substitution conditions. Key steps include:

  • Reduction of nitro group : Use catalytic hydrogenation (H₂/Pd-C) or sodium dithionite to convert nitro to amine post-coupling .
  • Piperidine coupling : Optimize reaction conditions (e.g., DMF as solvent, K₂CO₃ as base, 80–100°C) to install the piperidinyloxy group. Confirm completion via TLC or HPLC .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% formic acid) to assess purity. Compare retention times with reference standards .
  • NMR spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on key signals:
    • Aromatic protons (δ 6.8–7.5 ppm for trifluoromethyl-substituted benzene).
    • Piperidine methyl group (δ 1.2–1.4 ppm, singlet) .
  • Elemental analysis : Verify C, H, N, F content (±0.3% theoretical) .

Advanced: How can contradictory bioactivity data (e.g., enzyme inhibition) be resolved?

Methodological Answer:
Contradictions may arise from assay conditions or impurity interference. Mitigation strategies:

  • Dose-response curves : Test across a wide concentration range (nM–μM) to identify IC₅₀ variability .
  • Counter-screening : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target specificity .
  • Impurity profiling : Analyze batches via LC-MS for byproducts like N-acetylated derivatives or oxidized piperidine .

Advanced: What experimental designs are optimal for studying environmental fate and degradation pathways?

Methodological Answer:
Adopt a tiered approach per INCHEMBIOL guidelines :

  • Hydrolysis/photolysis : Expose compound to pH 4–9 buffers and UV light (λ = 254–365 nm), monitoring degradation via HPLC.
  • Biotic degradation : Use OECD 301D respirometry tests with activated sludge to assess microbial breakdown.
  • Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect intermediates like hydroxylated or deaminated products .

Basic: What are the critical physicochemical properties for formulation studies?

Methodological Answer:
Key properties include:

  • Solubility : Determine in water (likely <1 mg/mL due to trifluoromethyl group) and DMSO (>50 mg/mL) via shake-flask method .
  • LogP : Estimate experimentally (e.g., octanol-water partition) or computationally (ADMET Predictor™). Expected logP ~2.5–3.5 .
  • Thermal stability : Perform TGA/DSC to identify decomposition points (>150°C typical for aryl amines) .

Advanced: How can researchers optimize regioselectivity in functionalizing the aniline ring?

Methodological Answer:

  • Directing groups : Use protecting groups (e.g., Boc on the amine) to block undesired electrophilic substitution .
  • Metal-catalyzed coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce substituents at meta/para positions relative to trifluoromethyl .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on electron density maps .

Advanced: What strategies mitigate batch-to-batch variability in biological assays?

Methodological Answer:

  • Strict QC protocols : Enforce ≥98% purity (HPLC) and residual solvent limits (<0.1% DMF) .
  • Stability testing : Store compound under argon at –20°C to prevent oxidation of the aniline group .
  • Blind replicates : Include internal controls (e.g., known kinase inhibitors) in each assay plate to normalize inter-experimental variability .

Basic: How to validate the compound’s role as a kinase inhibitor scaffold?

Methodological Answer:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., p38 MAPK, JAK2) at 1 μM to assess selectivity .
  • Co-crystallization : Obtain X-ray structures with target kinases (resolution ≤2.0 Å) to confirm binding mode .
  • SAR studies : Synthesize analogs with modified piperidine or trifluoromethyl groups to correlate structure with potency .

Advanced: How to assess photostability for applications in light-exposed systems?

Methodological Answer:

  • ICH Q1B guidelines : Expose solid and solution samples to 1.2 million lux-hours of visible light and 200 W·hr/m² UV. Monitor degradation via HPLC .
  • Quenching agents : Add antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide) to formulations if photodegradation exceeds 10% .

Basic: What safety considerations are critical during handling?

Methodological Answer:

  • Toxicity screening : Perform Ames test for mutagenicity and acute toxicity in zebrafish (LC₅₀ <100 μM acceptable) .
  • PPE requirements : Use nitrile gloves, fume hoods, and eye protection due to potential amine sensitization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.